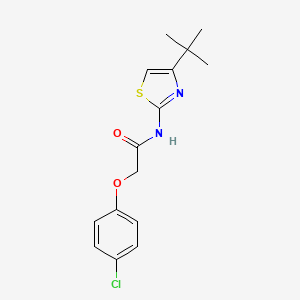
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-chlorophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-chlorophenoxy)acetamide is a useful research compound. Its molecular formula is C15H17ClN2O2S and its molecular weight is 324.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-chlorophenoxy)acetamide is a synthetic compound belonging to the thiazole derivative class, characterized by a thiazole ring and a chlorophenoxy group. This compound has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Molecular Formula and Weight
- Molecular Formula: C15H18ClN2O2S
- Molecular Weight: 320.83 g/mol
Structural Features
The compound features:
- A thiazole ring which is known for its role in various biological activities.
- A chlorophenoxy group that enhances the compound's pharmacological profile.
Synthesis
The synthesis typically involves:
- Formation of the thiazole ring from α-haloketones and thioureas.
- Introduction of the tert-butyl group via alkylation.
- Attachment of the chlorophenoxy group through nucleophilic aromatic substitution.
- Formation of the acetamide moiety using acetic anhydride or acetyl chloride.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that compounds with similar structural motifs can inhibit the growth of various bacteria and fungi. For instance, thiazole derivatives have been reported to possess activity against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has been investigated for its anticancer potential. Thiazole derivatives are known to induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of cell proliferation: Similar compounds have shown IC50 values in the low micromolar range against cancer cell lines .
- Mechanism of action: It is hypothesized that these compounds may interact with key proteins involved in cell cycle regulation and apoptosis pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antifungal | Activity against fungal pathogens | |
| Anticancer | Induction of apoptosis in cancer cells |
The biological activity of this compound may involve:
- Binding to specific enzymes or receptors.
- Modulation of signaling pathways related to cell survival and proliferation.
Study on Anticancer Activity
A study conducted on thiazole derivatives showed that compounds with similar structures could effectively induce apoptosis in breast cancer cell lines. The study utilized MTT assays to determine cytotoxicity and found that certain substitutions on the thiazole ring significantly enhanced activity .
Investigation of Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of several thiazole derivatives against common pathogens. The results indicated that compounds with a chlorophenoxy substituent exhibited enhanced antibacterial activity compared to their non-substituted counterparts .
属性
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S/c1-15(2,3)12-9-21-14(17-12)18-13(19)8-20-11-6-4-10(16)5-7-11/h4-7,9H,8H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAECBPWRSJGCPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














